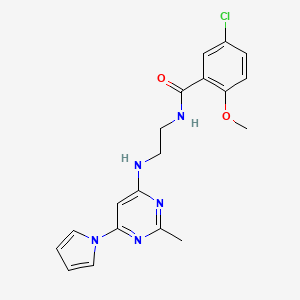

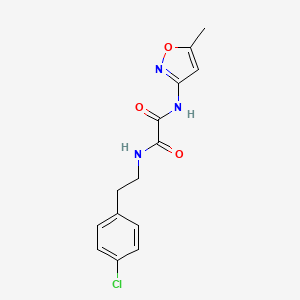

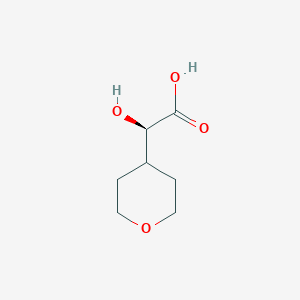

![molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8](/img/structure/B2583218.png)

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Overview

Description

“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular formula of “N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Synthesis of Terrazoanthine Natural Products

The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .

Biological Targets Interaction

Biological targets containing glutamate and aspartate residues can interact with the 2-aminoimidazole ring via four hydrogen bonds .

3. Bioisostere for Guanidine, Benzamidine, and Triazole Groups The 2-aminoimidazole ring has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds .

4. Synthesis of Sceptrin, Ageliferin, and Dragmacidins D and F There have been several 2-aminoimidazole natural products that have been synthesized including sceptrin, ageliferin, and dragmacidins D and F .

Synthesis of Psammopemmin A

This compound is used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .

6. Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters and Tricyclic Tetrahydrobenzindoles This compound is used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .

7. Preparation of Tricyclic Indole and Dihydroindole Derivatives This compound is used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives, which are inhibitors of guanylate cyclase .

Synthesis of Functional Imidazole

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . This compound can be used in the synthesis of functional imidazoles .

Mechanism of Action

The mechanism of action of similar compounds involves their role as tubulin inhibitors . Tubulins are crucial for cellular functions such as cell shape maintenance, body structure of cilia flagella and immature blood vessels, transport and location of organelles, and segregation of chromosomes during mitosis . Therefore, these compounds can potentially stop cancer cell growth.

properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGWXCDPHNOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

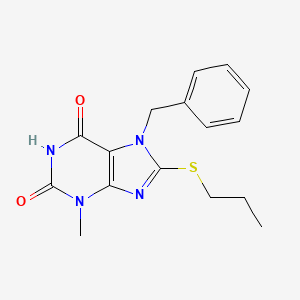

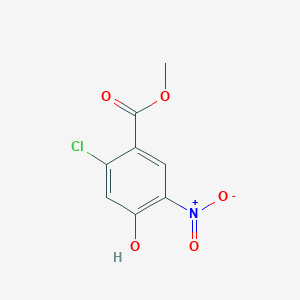

![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)

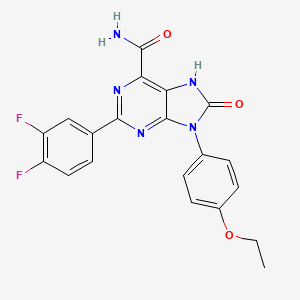

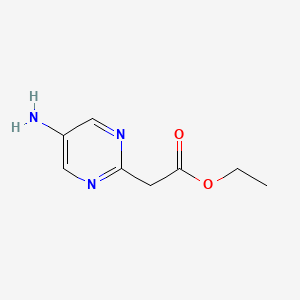

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)

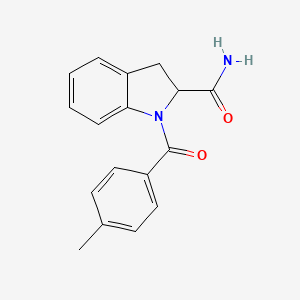

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

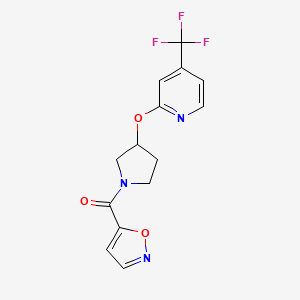

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)